![molecular formula C17H15FN2O2 B3068925 1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester CAS No. 920978-82-1](/img/structure/B3068925.png)
1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester
Overview
Description
Scientific Research Applications
Inhibitor of Mitotic Kinase Monopolar Spindle 1 (MPS1)
This compound has been used in the design of orally bioavailable inhibitors of MPS1 . MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers . The inhibitors based on this compound can stabilize an inactive conformation of MPS1, incompatible with ATP and substrate-peptide binding . This leads to dose-dependent inhibition of MPS1 in human tumor xenograft models .
Anticancer Activities
A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
Disruption of Tubulin Microtubule Dynamics
The compound has been found to remarkably disrupt tubulin microtubule dynamics at certain concentrations . This disruption can lead to G2/M phase cell cycle arrest and apoptosis .
Interaction with Tubulin
Molecular modeling studies suggested that the compound interacts with tubulin by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 . This interaction can be leveraged for the development of new anticancer drugs .
Inhibition of Fibroblast Growth Factor Receptors (FGFR)
A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . These compounds can inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Drug Development
The compound conforms well to the Lipinski’s rule of five , which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Mechanism of Action
Target of Action
The primary targets of this compound are Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This interaction results in the inhibition of the abnormal activation of the FGFR signaling pathway, which is often observed in various types of tumors .
Biochemical Pathways
The compound affects the FGFR signaling pathway . By inhibiting FGFRs, it disrupts the signaling pathway, leading to downstream effects that can include the inhibition of cell proliferation and the induction of apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are particularly significant in the context of cancer therapy, where the goal is often to inhibit the growth of cancer cells and induce their death .
properties
IUPAC Name |
ethyl 1-[(3-fluorophenyl)methyl]pyrrolo[2,3-c]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-2-22-17(21)15-9-13-6-7-19-10-16(13)20(15)11-12-4-3-5-14(18)8-12/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEBZASQXCFNKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CC3=CC(=CC=C3)F)C=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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